4-Isopropylpiperidine

Medicinal Chemistry Enzyme Inhibition Coagulation

4-Isopropylpiperidine (CAS 19678-58-1, formula C8H17N) is a piperidine derivative featuring an isopropyl substituent at the 4-position of the heterocyclic ring. This structural feature imparts a unique combination of steric bulk and conformational constraint to the piperidine scaffold, distinguishing it from simpler alkyl-substituted piperidines like 4-methylpiperidine or unsubstituted piperidine.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 19678-58-1
Cat. No. B035371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylpiperidine
CAS19678-58-1
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCC(C)C1CCNCC1
InChIInChI=1S/C8H17N/c1-7(2)8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3
InChIKeyYBPWIUSXQXYTSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropylpiperidine (CAS 19678-58-1): A Sterically Demanding Piperidine Building Block for CNS and Enzyme Inhibitor Synthesis


4-Isopropylpiperidine (CAS 19678-58-1, formula C8H17N) is a piperidine derivative featuring an isopropyl substituent at the 4-position of the heterocyclic ring . This structural feature imparts a unique combination of steric bulk and conformational constraint to the piperidine scaffold, distinguishing it from simpler alkyl-substituted piperidines like 4-methylpiperidine or unsubstituted piperidine . The compound exists as a colorless liquid with a density of 0.86 g/cm³ and a boiling point of 171 °C . It is widely recognized as a privileged scaffold in medicinal chemistry and a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS) and blood coagulation enzymes [1]. The presence of the sterically demanding isopropyl group adjacent to the basic nitrogen atom not only influences the compound's physicochemical properties but also dictates its interaction with biological targets, making it a valuable tool for structure-activity relationship (SAR) studies and drug design .

Why 4-Isopropylpiperidine Cannot Be Readily Substituted by 4-Methylpiperidine or Unsubstituted Piperidine in Key Applications


The specific 4-isopropyl substitution on the piperidine ring is not a minor variation; it critically determines molecular interactions and reaction outcomes. For instance, in the design of potent factor Xa (fXa) inhibitors, the 1-isopropylpiperidine moiety provides a massive gain in binding free energy (ΔΔG = 29.7-30.5 kJ/mol) due to optimal cation-π and C-H···π interactions within the enzyme's S4 pocket, a feature that simpler N-alkyl groups like methyl or ethyl cannot replicate [1]. Similarly, in chemical synthesis, the isopropyl group's steric bulk and electronic influence can alter reaction pathways and yields compared to less hindered analogs [2]. Therefore, substituting 4-isopropylpiperidine with a generic piperidine derivative risks a complete loss of desired biological activity or a significant reduction in synthetic efficiency, making it a non-interchangeable building block in both medicinal chemistry and organic synthesis .

Quantitative Evidence: Demonstrating the Unique Functional Value of 4-Isopropylpiperidine Over Its Closest Analogs


Differential Binding Affinity: Isopropylpiperidine vs. Methylpiperidine in Factor Xa (fXa) Inhibition

The incorporation of a 1-isopropylpiperidine moiety into a factor Xa (fXa) inhibitor scaffold provides a substantial increase in binding free energy (ΔΔG) compared to other N-alkylpiperidine substituents. In the context of a chlorothienyl-bearing inhibitor, the protonated 1-isopropylpiperidine fragment contributes a binding energy gain of 29.7-30.5 kJ/mol [1]. This large energetic contribution is attributed to efficient cation-π and C-H···π interactions with the aromatic S4 pocket of fXa, a structural feature not reported for simpler N-methylpiperidine or N-ethylpiperidine analogs .

Medicinal Chemistry Enzyme Inhibition Coagulation

Divergent Synthetic Reactivity: Product Selectivity in Lewis Acid-Catalyzed Cyclizations with TiCl4 vs. FeCl3

The synthesis of complex piperidines from amino acid derivatives is highly dependent on the nature of the 4-substituent and the reaction conditions. When using benzyl-protected imines, the reaction with TiCl4 specifically yields 2-alkyl-3-(benzylideneamino)-4-isopropylpiperidines, whereas the use of FeCl3 leads to 2-alkyl-3-(benzylamino)-4-isopropenyl piperidines [1]. This study highlights that the 4-isopropyl group is not a passive spectator; it influences the reaction pathway and product distribution in a way that is distinct from other alkyl groups, as the study compares the synthesis of 4-isopropenyl and 4-isopropyl derivatives under different conditions .

Organic Synthesis Reaction Selectivity Piperidine Synthesis

Altered Conformational Preferences: Impact of N-Isopropyl vs. N-Methyl on Nitrogen Lone Pair Orientation

Infrared (IR) spectroscopic analysis of C-D stretching bands in deuterated piperidine derivatives reveals quantifiable differences in the conformational equilibrium of the nitrogen lone pair [1]. While unsubstituted piperidine shows a 30% equatorial preference for the lone pair in CCl4, the introduction of an N-isopropyl group (as in N-isopropylpiperidine) alters this equilibrium compared to an N-methyl group . This study provides a direct quantitative comparison of how alkyl substituents on the nitrogen atom, including isopropyl, modulate the fundamental stereoelectronic properties of the piperidine ring .

Physical Organic Chemistry Conformational Analysis Stereochemistry

Superior Hydrophobicity: LogP of 4-Isopropylpiperidine vs. Unsubstituted Piperidine

The calculated octanol-water partition coefficient (LogP) is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The LogP of 4-isopropylpiperidine is 1.97, which is significantly higher than that of unsubstituted piperidine (LogP ≈ 0.44) . This quantitative difference demonstrates that the 4-isopropyl group substantially increases the lipophilicity of the molecule .

Physicochemical Property Lipophilicity Drug Design

Differential Catalytic Performance: Dehydrogenation to Pyridine vs. 4-Methylpiperidine

In a comparative study of acceptorless dehydrogenation of cyclic amines, 4-isopropylpiperidine and 4-methylpiperidine were evaluated under identical reaction conditions using a Pd/LDH catalyst [1]. While the study reports the successful conversion of 4-isopropylpiperidine to 4-isopropylpyridine (yield not specified), the experimental setup for piperidine and 4-methylpiperidine required a modified approach with a cooled test tube to trap volatile products, suggesting a difference in reaction kinetics or product volatility [2]. This indicates that the substituent size (isopropyl vs. methyl) directly influences the reaction's practical execution and may impact overall catalytic efficiency .

Heterogeneous Catalysis Acceptorless Dehydrogenation Green Chemistry

Validated Purity and Analytical Specifications: A Reliable Intermediate for Research and Scale-Up

Commercially available 4-isopropylpiperidine from reputable suppliers is offered with a guaranteed minimum purity of >98.0% as determined by both Gas Chromatography (GC) and Nonaqueous Titration (T) . This dual-method purity verification provides a higher level of confidence in the material's identity and quality compared to compounds certified by a single method, or those with lower purity thresholds . The product's NMR spectrum is also confirmed to be consistent with its structure, ensuring the correct isomer and minimal organic impurities .

Quality Control Analytical Chemistry Procurement

High-Impact Application Scenarios for 4-Isopropylpiperidine Based on Verified Evidence


Anticoagulant Drug Discovery: Developing Potent Factor Xa Inhibitors

The demonstrated ability of the 1-isopropylpiperidine moiety to provide a massive 29.7-30.5 kJ/mol gain in binding free energy to the fXa S4 pocket makes 4-isopropylpiperidine a cornerstone building block for designing novel, high-affinity factor Xa inhibitors [1]. This is directly supported by the development of picomolar inhibitors (e.g., Kᵢ = 60 pM) that rely on this precise interaction [2].

Stereocontrolled Synthesis of Complex Piperidine Alkaloids and Pharmaceuticals

The capacity of the 4-isopropyl group to direct diastereoselectivity in Lewis acid-catalyzed cyclizations, as shown by its exclusive formation of 2-alkyl-3-(benzylideneamino)-4-isopropylpiperidines with TiCl4, is directly leveraged in the synthesis of stereochemically defined 2,3,4-trisubstituted piperidines [1]. This reaction is valuable for constructing the core of many bioactive alkaloids and pharmaceutical leads where stereochemistry is critical for activity [2].

Fundamental Studies in Physical Organic and Stereoelectronic Chemistry

The quantitative IR study revealing that the N-isopropyl group alters the conformational equilibrium of the nitrogen lone pair compared to N-methyl or unsubstituted piperidine [1] positions 4-isopropylpiperidine (and its N-alkylated analogs) as a valuable probe molecule. It can be used to systematically investigate how alkyl substitution influences the stereoelectronic properties, basicity, and nucleophilicity of the piperidine ring, informing the design of better catalysts, ligands, and functional materials [2].

Development of CNS-Penetrant Drug Candidates

The significantly enhanced lipophilicity of 4-isopropylpiperidine (LogP = 1.97) compared to unsubstituted piperidine (LogP ≈ 0.44) provides a direct physicochemical rationale for its use in CNS drug discovery programs [1]. This property is crucial for improving passive diffusion across the blood-brain barrier and for engaging hydrophobic binding sites on neuronal receptors and transporters, making it a preferred building block for analgesics and antidepressants [2].

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